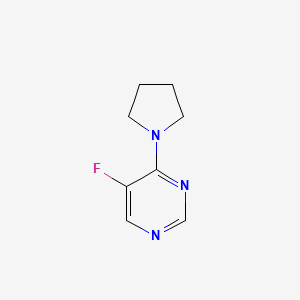

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZHFSORPJFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276270 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-39-9 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 5 Fluoro 4 Pyrrolidin 1 Yl Pyrimidine Derivatives

Strategies for the Construction of the 5-Fluoropyrimidine (B1206419) Core

The formation of the 5-fluoropyrimidine ring system is a critical step, which can be accomplished through two main strategies: modifying a pre-existing halogenated pyrimidine (B1678525) ring or building the heterocyclic system from acyclic precursors through cyclization reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, frequently applied to electron-deficient rings like pyrimidine. nih.gov The presence of multiple halogen atoms on the pyrimidine ring allows for sequential and often regioselective substitution.

The synthesis can commence from polyhalogenated pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine (B19854). google.com In this intermediate, the chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic attack. The relative reactivity of these positions can be exploited to achieve selective substitution. For instance, a process for preparing 5-fluorocytosine (B48100) involves the intermediate 2-hydroxy-4-chloro-5-fluoropyrimidine, which can be synthesized from 2,5-difluoro-4-chloropyrimidine (B8608999) by reacting it with a proton acid in the presence of water. google.com This highlights the differential reactivity of halogen substituents on the pyrimidine core. Similarly, selective reduction of 2,4-dichloro-5-fluoropyrimidine can yield 2-chloro-5-fluoropyrimidine (B20137), which serves as a precursor for further functionalization. google.com

Due to the high electronegativity of fluorine, polyfluoroarenes and related heterocycles are activated towards SNAr reactions. mdpi.com While direct fluorination of pyrimidines is possible using reagents like elemental fluorine or trifluoromethyl hypofluoride, these methods can be hazardous and expensive for industrial-scale production. chemicalbook.comgoogle.com A more common laboratory approach involves using a fluorinated building block or introducing the fluorine at a later stage via SNAr, often displacing a different halogen. The selective fluorination of 4-substituted 2-aminopyrimidines has been achieved with Selectfluor in the presence of a silver salt, yielding 5-fluoro-2-aminopyrimidine derivatives with excellent regioselectivity. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2,4-Dichloro-5-fluoropyrimidine | Selective reduction | 2-Chloro-5-fluoropyrimidine | google.com |

| 2,5-Difluoro-4-chloropyrimidine | Proton acid, H₂O | 2-Hydroxy-4-chloro-5-fluoropyrimidine | google.com |

| 4-Substituted 2-aminopyrimidine (B69317) | Selectfluor, Ag₂CO₃ | 4-Substituted 5-fluoro-2-aminopyrimidine | rsc.org |

| 4-Chloro-pyrrolo[2,3-d]pyrimidine | Selectfluor | 4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine | researchgate.net |

Constructing the pyrimidine ring from acyclic precursors offers a powerful alternative to substitution reactions, allowing for the direct installation of the desired substitution pattern. nih.gov This approach often involves the condensation of a three-carbon component with an amidine or a related dinucleophile. mdpi.com

A highly effective method for synthesizing 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines utilizes the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups on the amidine, providing the desired 5-fluoropyrimidine products in excellent yields. nih.gov The fluoroenolate precursor itself is synthesized in a three-step sequence starting from chloroacetamide. nih.gov

General cyclization strategies often employ fluorinated building blocks. nih.gov For example, microwave-assisted cyclization reactions between fluorinated acetoacetates, malononitrile, and amidines provide efficient access to new fluoroalkyl pyrimidines. mdpi.com The formation of the pyrimidine ring can also be achieved through more complex cycloadditions, such as the [3+3] annulation between 3-ethoxycyclobutanones and amidines, where the cyclobutanone (B123998) acts as a 1,3-dicarbonyl surrogate. mdpi.com While less common for this specific target, radical cyclizations represent another strategy for forming five- and six-membered rings. rsc.orgharvard.edu

Table 2: Cyclization Reactions for 5-Fluoropyrimidine Synthesis

| Acyclic Precursors | Reaction Type | Product Core | Reference(s) |

| Potassium (Z)-2-cyano-2-fluoroethenolate + Amidine HCl | Cyclocondensation | 5-Fluoro-4-aminopyrimidine | nih.gov |

| Fluorinated acetoacetates + Malononitrile + Amidines | Microwave-assisted cyclization | Fluoroalkyl pyrimidine | mdpi.com |

| 3-Ethoxycyclobutanone + Amidine | [3+3] Annulation | Substituted pyrimidine | mdpi.com |

Methods for Incorporating the Pyrrolidin-1-yl Substituent

The introduction of the pyrrolidine (B122466) moiety onto the 5-fluoropyrimidine core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netresearchgate.net In this key step, pyrrolidine acts as a nitrogen nucleophile, displacing a suitable leaving group, most commonly a halogen (e.g., chlorine or fluorine), from the C4 position of the pyrimidine ring.

This transformation is a classic SNAr process, proceeding through a stepwise pathway involving the initial addition of pyrrolidine to the electron-deficient pyrimidine ring to form a Meisenheimer intermediate, followed by the elimination of the leaving group. nih.govresearchgate.net The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-fluoro substituent.

The reaction conditions for this amination step are generally straightforward. A common procedure involves reacting the 4-halo-5-fluoropyrimidine intermediate with pyrrolidine, which can act as both the nucleophile and the base, or with the addition of an external base like potassium carbonate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN). mdpi.com The use of microwave irradiation can often accelerate the reaction. researchgate.net The choice of leaving group is also important; while chlorides are commonly used, other leaving groups such as nonaflates have also been successfully displaced by pyrrolidine in related heterocyclic systems. researchgate.net

Synthesis of Key Intermediates for 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

A pivotal intermediate is 2,4-dichloro-5-fluoropyrimidine . This compound serves as a versatile starting point for introducing various substituents at the C2 and C4 positions through sequential SNAr reactions. google.com Its synthesis often begins with 5-fluorouracil, which is treated with a chlorinating agent like phosphorus oxychloride. google.com

Another crucial class of intermediates includes selectively functionalized pyrimidines like 4-chloro-5-fluoropyrimidine derivatives. For example, 2-hydroxy-4-chloro-5-fluoropyrimidine is a valuable precursor where the C2 position is protected as a hydroxyl group (or its tautomeric oxo form), directing the subsequent nucleophilic attack by pyrrolidine to the C4 position. google.com This intermediate can be prepared from 2,5-difluoro-4-chloropyrimidine. google.com Alternatively, 2-chloro-5-fluoropyrimidine can be obtained via the selective reduction of 2,4-dichloro-5-fluoropyrimidine. google.com

For syntheses involving ring construction, the acyclic precursors are paramount. Potassium (Z)-2-cyano-2-fluoroethenolate is a key fluorinated building block that directly incorporates the C4-C5(F)-C6 segment of the target ring. nih.gov Its preparation starts from chloroacetamide, which is converted to fluoroacetonitrile, followed by a Claisen condensation with ethyl formate. nih.gov

Derivatization and Post-Synthetic Functionalization of the Pyrimidine and Pyrrolidine Moieties

Once the core this compound structure is assembled, further derivatization can be performed to explore structure-activity relationships and optimize properties. nih.gov Functionalization can occur at the remaining reactive sites on the pyrimidine ring or on the pyrrolidine substituent itself.

The C2 position of the pyrimidine ring is a common site for modification. If the synthesis started from a 2-chloro-4-(pyrrolidin-1-yl)-5-fluoropyrimidine intermediate, the remaining chlorine at C2 can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse substituents. This approach was used in the development of certain pyrrolopyrimidine inhibitors. acs.org For instance, a 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was transformed into a more complex derivative by N-arylation at the 2-amino group, demonstrating the viability of functionalizing this position. rsc.org

Modifications can also be made to the pyrrolidine ring, although this is less common than pyrimidine ring derivatization. The synthesis of pyrrolidine-containing drugs often starts with pre-functionalized pyrrolidines, such as proline or 4-hydroxyproline, to introduce chirality and additional functional groups. nih.gov If an unsubstituted pyrrolidine is used initially, C-H activation or other functionalization methods could theoretically be applied, but this is often more complex than building diversity from the pyrimidine core. organic-chemistry.org Serendipitous reactions can also lead to novel fused ring systems, such as the formation of furo[3,2-d]pyrimidines from pyrimidine-4-carbaldehyde (B152824) precursors, indicating that the pyrimidine core can be a handle for extensive chemical transformations. researchgate.net

Structure Activity Relationship Sar Studies of 5 Fluoro 4 Pyrrolidin 1 Yl Pyrimidine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to the type and position of substituents on the heterocyclic ring. humanjournals.commdpi.com For the 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine series, each component—the fluorine atom, the pyrrolidine (B122466) ring, and other potential substitution points—plays a distinct and often synergistic role in defining the molecule's interaction with its biological target.

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a common and effective strategy in medicinal chemistry. mdpi.com Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's pharmacological profile. mdpi.com The C-F bond is stronger than a C-H bond, which can enhance metabolic stability by making the molecule less susceptible to enzymatic degradation. mdpi.com

In the context of enzyme inhibition, such as with thymidylate synthase, the 5-fluoro substituent is critical. While the native substrate, dUMP, undergoes methylation at the C-5 position, the 5-fluoro derivative, FdUMP, forms a stable adduct with the enzyme because the strong C-F bond prevents the enzymatic reaction from completing, leading to potent inhibition. nih.govresearchgate.net This stabilizing effect is a key reason for the significant difference in biological activity between 5-fluoro and 6-fluoro pyrimidine analogs. nih.gov Furthermore, the electronegativity of fluorine can alter the electronic distribution of the pyrimidine ring, potentially enhancing binding interactions with target proteins. acs.org

The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile scaffold in drug discovery. nih.gov Its inclusion at the 4-position of the pyrimidine ring contributes significantly to the molecule's three-dimensional structure and its ability to fit into specific binding pockets of target proteins. nih.gov Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for better exploration of three-dimensional pharmacophore space. nih.gov

In many inhibitors, the pyrrolidine moiety is designed to occupy a specific subsite of the enzyme's active site, such as the S1 pocket in dipeptidyl peptidase-4 (DPP-4) inhibitors. bohrium.com The conformation of the pyrrolidine ring, which can adopt C-4-exo and -endo envelope puckers, can be influenced by substituents and is critical for optimal binding. nih.govnih.gov The nitrogen atom of the pyrrolidine ring also confers basicity, which can be a key factor in forming salt bridges or hydrogen bonds with acidic residues in the target protein. nih.gov SAR studies on related pyrimidine-4-carboxamides showed that replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine significantly increased activity, highlighting the favorable impact of the pyrrolidine group. nih.gov

While the 4- and 5-positions are key anchors, modifications at the 2- and 6-positions of the pyrimidine ring are crucial for fine-tuning a derivative's potency and selectivity. nih.gov In the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, SAR studies revealed that modifying substituents at the 2- and 6-positions of a pyrimidine-4-carboxamide (B1289416) core was essential for optimizing activity. nih.gov

For example, introducing different groups at these positions can modulate interactions with different regions of the target's binding site. In a series of GPR119 agonists, the discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine derivatives led to a lead molecule with improved efficacy. nih.govresearchgate.net Similarly, in the development of pyrido[2,3-d]pyrimidin-7-one inhibitors, modifications at various positions, including those analogous to the 2- and 6-positions of pyrimidine, were explored to enhance potency against cyclin-dependent kinases. researchgate.net These positions offer vectors for introducing moieties that can pick up additional favorable interactions, improve physicochemical properties like solubility, or block undesirable metabolic pathways.

Conformational Aspects and Molecular Interactions

The fluorine atom at the 5-position can enforce a particular pucker on the pyrimidine ring through stereoelectronic effects. nih.gov Studies on 5-fluorinated nucleosides like 5-fluorouridine (B13573) show a preference for the anti conformation, which describes the orientation of the base relative to the sugar, a principle that extends to its interactions within enzyme active sites. nih.gov However, the fluorine atom itself typically does not participate directly in hydrogen bonding. nih.gov

The pyrrolidine ring is inherently non-planar and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various low-energy conformations. nih.gov This flexibility can be a double-edged sword: it allows the molecule to adapt to a binding site, but a molecule that is too flexible may pay an energetic penalty upon binding. rsc.org The specific puckering of the pyrrolidine ring can be controlled by substituents, which in turn affects how the molecule interacts with the target. nih.govnih.gov Molecular dynamics simulations on related 7H-pyrrolo[2,3-d]pyrimidine inhibitors have shown that interactions with the hinge region of a kinase and with charged residues are critical for binding, and these interactions are dictated by the precise orientation of the inhibitor's functional groups. mdpi.com

Lead Optimization Strategies Based on SAR Findings

Lead optimization is the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and drug-like properties. biobide.com This iterative process relies heavily on the insights gained from SAR studies. researchgate.net

A typical lead optimization workflow for a this compound derivative might proceed as follows:

Identify a Hit: A compound from high-throughput screening shows initial activity.

Analyze SAR Data: Based on the SAR, chemists identify which parts of the molecule are essential for activity and which can be modified. For instance, the 5-fluoro and 4-pyrrolidinyl groups might be deemed essential for core binding.

Iterative Modification: Chemists systematically alter other parts of the molecule. For example, if SAR indicates that a larger group at the 2-position increases potency, a library of compounds with various substituents at that position would be synthesized and tested. nih.gov

Balance Properties: Optimization is not just about potency. Modifications are also made to improve solubility, metabolic stability, and cell permeability while minimizing off-target effects. The development of the NAPE-PLD inhibitor LEI-401 exemplifies this, where a morpholine was swapped for a hydroxypyrrolidine to reduce lipophilicity and improve activity tenfold. nih.gov

The goal is to achieve a balanced profile where the compound is potent, selective, safe, and has appropriate pharmacokinetic properties for clinical development. biobide.com

| Modification Site | Observation from SAR | Optimization Goal | Example Strategy |

|---|---|---|---|

| C5-Position | Fluorine enhances metabolic stability and can increase binding affinity. mdpi.comnih.gov | Maintain or enhance potency and stability. | Keep the 5-fluoro substituent as a core element. |

| C4-Position | Pyrrolidine ring provides key 3D interactions in the binding pocket. nih.govbohrium.com | Improve binding fit and potency. | Introduce stereocenters or substituents on the pyrrolidine ring to optimize pocket filling. nih.gov |

| C2/C6-Positions | Substituents here can fine-tune selectivity and physicochemical properties. nih.govnih.gov | Increase selectivity, improve solubility, block metabolism. | Explore a range of alkyl, aryl, and heterocyclic groups to find the optimal balance. nih.gov |

Development of Selective versus Multi-Targeted Agents

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which can be developed as either highly selective or multi-targeted agents. nih.govnih.gov The choice of strategy often depends on the therapeutic indication.

Selective Inhibitors: For some diseases, inhibiting a single, specific kinase that is the primary driver of the pathology is desirable. This approach can minimize off-target side effects. By exploiting subtle differences in the ATP-binding sites of various kinases, medicinal chemists can design modifications to the this compound scaffold that confer high selectivity. For example, in a series of PKB inhibitors, the addition of a 2,4-dichlorobenzyl group increased selectivity for PKB over the related kinase PKA to approximately 150-fold. nih.gov The development of selective PI3Kδ inhibitors from a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold also demonstrates how specific isoforms can be targeted. mdpi.com

Multi-Targeted Agents: In complex diseases like cancer, multiple signaling pathways are often dysregulated. nih.gov A single drug that inhibits several key kinases simultaneously can be more effective than a combination of selective drugs. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a privileged structure for developing such agents because the ATP binding site is conserved across many kinases. nih.govrsc.org By carefully choosing substituents, a compound can be designed to have a specific polypharmacology profile, hitting a desired set of targets. This approach is an emerging paradigm in anticancer drug discovery, aiming to overcome the resistance mechanisms that can arise with single-target therapies. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 5 Fluoro 4 Pyrrolidin 1 Yl Pyrimidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein. For derivatives of pyrimidine (B1678525), which are common scaffolds for kinase inhibitors, docking studies are crucial for understanding the specific interactions that drive inhibitory activity. nih.gov

When 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is docked into a typical ATP-binding site of a protein kinase, several key interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are primary hydrogen bond acceptors. They can form critical hydrogen bonds with the backbone amide protons of the "hinge region" of the kinase, an interaction that anchors the ligand in the active site. This is a canonical binding mode for many pyrimidine-based kinase inhibitors. nih.gov

Fluorine Interactions: The fluorine atom at the 5-position of the pyrimidine ring plays a multifaceted role. Due to its high electronegativity, it can engage in favorable multipolar interactions with backbone carbonyls or other polar residues in the active site. acs.org It can also serve to modulate the electronic properties of the pyrimidine ring, potentially enhancing other interactions, or form specific halogen bonds. rjptonline.org

The table below summarizes the potential interactions between the structural components of this compound and a generic kinase active site, based on studies of similar compounds.

| Molecular Fragment | Potential Interacting Residues | Type of Interaction |

| Pyrimidine Ring (N1, N3) | Hinge Region (e.g., Cys, Ala) | Hydrogen Bond |

| Pyrrolidine (B122466) Ring | Hydrophobic Pocket (e.g., Val, Leu, Ile) | Hydrophobic, van der Waals |

| 5-Fluoro Substituent | Backbone Carbonyls (e.g., Gly) | Multipolar (C–F···C=O), Halogen Bond |

These interactions, when combined, determine the binding affinity and selectivity of the compound towards its protein target. Molecular docking studies allow for the visualization and quantification of these interactions, providing a rational basis for further structural modifications to improve potency.

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.net These properties are fundamental to its reactivity, stability, and intermolecular interactions. For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

HOMO and LUMO Energies: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to have significant density on the electron-rich pyrrolidine and pyrimidine rings, while the LUMO is likely centered on the electron-deficient pyrimidine ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Fluorination is known to often increase the HOMO-LUMO gap, thereby enhancing molecular stability. emerginginvestigators.org

The following table presents typical values for these quantum chemical descriptors, as calculated for similar heterocyclic compounds using DFT methods.

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability; related to ionization potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability; related to electron affinity |

| ΔE (LUMO-HOMO) | Energy Gap | Chemical reactivity and kinetic stability |

| Dipole Moment (μ) | Measure of net molecular polarity | Governs polar interactions and solubility |

Analysis of these descriptors is crucial for understanding the molecule's intrinsic properties that govern its behavior in a biological system. aimspress.com

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy conformers and to understand the energy barriers between them. For this compound, the key sources of conformational flexibility are the puckering of the pyrrolidine ring and the rotation around the C4-N bond connecting the pyrimidine and pyrrolidine rings.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the "envelope" (Cs symmetry) or the "twist" (C2 symmetry). The energy difference between these conformers is generally small, allowing for rapid interconversion. The specific preference can be influenced by substituents and interactions within the molecule. researchgate.net

Rotation around the C-N Bond: The orientation of the pyrimidine ring relative to the pyrrolidine ring is defined by the torsional angle of the C4-N bond. Steric hindrance between the hydrogen atoms on the pyrimidine and pyrrolidine rings will create energy barriers to free rotation, leading to preferred low-energy rotational conformers. Computational methods can map this energy landscape by systematically rotating the bond and calculating the energy at each step, a process known as a potential energy surface (PES) scan. wu.ac.th

Understanding the preferred conformation is vital because the biological activity of a molecule is dependent on its ability to adopt a specific shape that is complementary to the protein's binding site. A molecule that is pre-organized in its bioactive conformation, with a low energetic penalty to bind, is often more potent. Computational studies can estimate the relative populations of different conformers using Boltzmann statistics, providing insight into the dominant shapes the molecule will adopt in solution. researchgate.net

In Silico Prediction of Pharmacokinetic-Relevant Parameters

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. mdpi.com For this compound, several key parameters can be estimated using computational tools based on its structure.

These predictions are often guided by frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity.

Calculated Physicochemical Properties for this compound (C9H10FN3):

| Property | Value | Lipinski's Rule (if applicable) | Implication |

| Molecular Weight | 181.19 g/mol | < 500 | Favorable for absorption |

| logP (Lipophilicity) | ~1.5-2.0 (Predicted) | ≤ 5 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable for permeability |

| Hydrogen Bond Acceptors | 3 (3 Nitrogens) | ≤ 10 | Favorable for solubility |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | < 140 Ų | Good potential for oral bioavailability |

Metabolic Stability Implications: The introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolically labile sites. acs.org For the pyrimidine scaffold, oxidation by cytochrome P450 (CYP) enzymes is a common metabolic pathway. The C5 position is often susceptible to such oxidation. By placing a stable fluorine atom at this position, the metabolic stability of the molecule is expected to be significantly enhanced, potentially leading to a longer half-life in vivo. nih.govnih.govasco.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to find a correlation between these descriptors and the observed activity. tandfonline.com

For a series of pyrimidine-based kinase inhibitors, this compound would be described by various descriptors in a QSAR model:

Electronic Descriptors: Parameters like LUMO energy, partial atomic charges, and dipole moment would capture the electronic features necessary for interaction with the target. The electronegative fluorine would strongly influence these descriptors. researchgate.net

Steric/Topological Descriptors: Molecular weight, molecular volume, and shape indices would describe the size and shape requirements of the binding pocket.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) would quantify the importance of hydrophobicity for binding and cell permeability. The pyrrolidine moiety would be a key contributor to this descriptor.

3D-QSAR Field Descriptors: In more advanced models like Comparative Molecular Field Analysis (CoMFA), the molecule's contribution to steric and electrostatic fields is mapped. The pyrrolidine group would contribute to the steric field, while the fluoropyrimidine core would dominate the electrostatic field. nih.govresearchgate.net

A hypothetical QSAR equation for a series of related kinase inhibitors might look like:

pIC₅₀ = c₀ + c₁(logP) - c₂(LUMO) + c₃(Steric_Field_X)

In such a model, the specific values of the descriptors for this compound would be used to predict its inhibitory activity (pIC₅₀). The insights gained from QSAR contour maps can guide the rational design of new, more potent analogs by indicating regions where, for example, steric bulk or negative electrostatic potential is favorable for activity. researchgate.net

Future Perspectives and Research Directions for 5 Fluoro 4 Pyrrolidin 1 Yl Pyrimidine Research

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine scaffold is a key avenue for future research. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications that enhance binding affinity for specific biological targets while minimizing off-target effects.

Key strategies for analogue design include:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety is a crucial component for establishing interactions within the binding pockets of target proteins. bohrium.com Its non-planar, puckered conformation allows for three-dimensional space exploration, which can be fine-tuned by introducing substituents. nih.gov For instance, adding hydroxyl groups can introduce new hydrogen bond donors/acceptors, as seen in the development of LEI-401, where an (S)-3-hydroxypyrrolidine increased activity tenfold. nih.gov Similarly, introducing fluorine atoms can alter the ring's conformation and electronic properties, potentially improving metabolic stability and binding affinity. nih.gov

Substitution on the Pyrimidine (B1678525) Core: The pyrimidine ring itself offers several positions (C2, C5, and C6) for modification. The existing fluorine at the C5 position is critical, often enhancing binding affinity and altering the electronic nature of the ring system. mdpi.comnih.gov Further substitutions can be explored to optimize interactions. For example, in related pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with a more rigid (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents with similar physical or chemical properties—can improve pharmacokinetic profiles. For example, exploring different heterocyclic rings in place of or attached to the pyrimidine core could lead to novel compounds with improved properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Rational Analogue Design This table is interactive. You can sort and filter the data.

| Molecular Moiety | Modification Strategy | Potential Outcome | Rationale/Example | Reference |

|---|---|---|---|---|

| Pyrrolidine Ring | Introduction of hydroxyl groups | Enhanced hydrogen bonding, increased potency | An (S)-3-hydroxypyrrolidine increased NAPE-PLD inhibition by 10-fold in LEI-401. | nih.gov |

| Pyrrolidine Ring | Introduction of fluorine | Altered conformation, improved metabolic stability | (3S)‐3-fluoropyrrolidin-1-yl group present in active antitrypanosomal agents. | nih.gov |

| Pyrimidine Core (C2) | Introduction of substituted piperidine (B6355638)/piperazine | Conformational restriction, increased potency | Replacement with an (S)-3-phenylpiperidine increased potency 3-fold. | nih.gov |

| Pyrimidine Core (C5) | Fluorine substitution (existing) | Enhanced binding affinity, altered electronics | 5-fluoro substitution is a key feature in GPR119 agonists and other active pyrimidines. | nih.govacs.org |

| Pyrimidine Core (C6) | Introduction of aryl or alkyl groups | Exploration of additional binding pockets, improved selectivity | Substitution at the 6-position of the pyridone ring was not tolerated in one GPR119 agonist series, indicating sensitivity. | acs.org |

Exploration of Emerging Biological Targets and Disease Indications

The this compound scaffold holds promise for a wide range of therapeutic areas beyond its currently investigated roles. The structural motifs are present in compounds active against various biological targets, suggesting that derivatives of this scaffold could be repurposed or developed for new indications. nih.govhumanjournals.com

Potential biological targets for exploration include:

Kinases: Many kinase inhibitors feature pyrimidine cores. Analogues of this compound could be screened against kinase families implicated in cancer, such as EGFR, VEGFR2, Her2, and Akt kinases. nih.govacs.org

G-Protein-Coupled Receptors (GPCRs): The scaffold is similar to known GPCR modulators. For example, related 5-fluoro-pyrimidine derivatives have been identified as agonists for GPR119, a target for type 2 diabetes. acs.orgnih.gov

Enzymes in Metabolic and Inflammatory Pathways: Enzymes like Dipeptidyl Peptidase-4 (DPP-4), N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) are viable targets. bohrium.comnih.govnih.gov The pyrrolidine fragment is known to bind effectively in the S1 pocket of DPP-4. bohrium.com

Ion Channels and Transporters: The sodium hydrogen exchanger-1 (NHE-1), a target for cardiovascular diseases, has been successfully inhibited by 5-aryl-4-(piperidin-1-yl)pyrimidine analogues, suggesting a potential application for this scaffold. researchgate.net

Infectious Disease Targets: The pyrimidine ring is a cornerstone of antiviral and antiparasitic agents. humanjournals.com Screening against targets like viral neuraminidase or trypanosomal enzymes could yield new anti-infective leads. nih.govniscpr.res.in

Table 2: Potential Biological Targets and Disease Indications This table is interactive. You can sort and filter the data.

| Target Class | Specific Target Example | Potential Disease Indication | Rationale | Reference |

|---|---|---|---|---|

| Kinases | Akt, EGFR, VEGFR2 | Cancer | Pyrazolopyrimidine derivatives show multi-kinase inhibitory activity. | nih.govacs.org |

| GPCRs | GPR119 | Type 2 Diabetes | 5-fluoro-pyrimidine derivatives are known GPR119 agonists. | acs.orgnih.gov |

| Enzymes | DPP-4 | Type 2 Diabetes | Pyrrolidine moiety binds effectively to the S1 pocket of DPP-4. | bohrium.com |

| Enzymes | NAPE-PLD | Neurological/Emotional Disorders | Pyrimidine-4-carboxamides with a pyrrolidine group are potent NAPE-PLD inhibitors. | nih.gov |

| Ion Transporters | NHE-1 | Cardiovascular Disease, Cancer | 5-aryl-pyrimidine analogues are highly potent NHE-1 inhibitors. | researchgate.net |

| Viral Enzymes | Neuraminidase | Influenza | Pyrimidine and pyrrolidine derivatives have shown inhibitory activity against influenza neuraminidase. | niscpr.res.in |

Integration of Advanced Synthetic Methodologies

The efficient and stereocontrolled synthesis of this compound and its analogues is crucial for advancing research. Integrating modern synthetic techniques can accelerate the drug discovery process, enabling the creation of diverse chemical libraries for screening.

Future synthetic strategies should focus on:

Stereoselective Synthesis of the Pyrrolidine Moiety: The stereochemistry of substituents on the pyrrolidine ring can drastically affect biological activity. nih.gov Advanced methods starting from chiral precursors like proline or 4-hydroxyproline, followed by stereoselective functionalization, are essential. nih.gov

Efficient Fluorination Techniques: While the fluorine atom is a key feature, its introduction can be challenging. The use of modern electrophilic fluorinating agents, such as Selectfluor™, offers a direct and often safer method for the late-stage fluorination of the pyrimidine ring compared to traditional methods. mdpi.com

Modern Coupling and Cyclization Reactions: The assembly of the final molecule can be streamlined using advanced organic chemistry reactions. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for functionalizing the pyrimidine core. humanjournals.com Furthermore, techniques like microwave-assisted synthesis can significantly reduce reaction times and improve yields for reactions like nucleophilic aromatic substitution to attach the pyrrolidine ring. researchgate.net

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental validation offers a powerful, resource-efficient paradigm for drug discovery. plos.org This synergy creates a feedback loop where computational predictions guide experimental work, and experimental results refine computational models.

This synergistic approach includes:

Virtual Screening and Molecular Docking: Computational docking can be used to screen large virtual libraries of this compound analogues against the three-dimensional structures of potential biological targets. nih.govniscpr.res.in This helps prioritize which compounds to synthesize, saving time and resources. Docking studies can predict binding modes and key interactions, offering insights for the rational design of more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. niscpr.res.in These models help predict the activity of yet-unsynthesized analogues.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the ligand-protein complex over time. plos.org This provides a more accurate estimation of binding free energies and can reveal conformational changes that are crucial for binding but missed by static docking. nih.gov

Development of Chemical Probes for Biological Pathway Elucidation

Potent and selective inhibitors derived from the this compound scaffold can be developed into chemical probes. These specialized tools are invaluable for studying complex biological systems, identifying novel drug targets, and elucidating mechanisms of action.

The development of chemical probes involves modifying a lead compound by incorporating:

A Reactive Group: For target identification, a reactive functional group (e.g., a sulfonyl fluoride (B91410) or an acrylamide) can be added to the molecule. rsc.org This allows the probe to form a covalent bond with its target protein, enabling subsequent isolation and identification via proteomics.

A Reporter Tag: For visualization or pull-down assays, a reporter tag such as a fluorophore (for microscopy), a biotin (B1667282) tag (for affinity purification), or an alkyne/azide handle (for click chemistry ligation) can be appended.

A Suitable Linker: A chemical linker is often required to attach the tag without disrupting the compound's binding to its target.

By using such probes, researchers can confirm the direct targets of a bioactive compound in a cellular context, map its engagement with proteins in a signaling pathway, and uncover novel biology, thereby validating the therapeutic potential of the scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 4-position of 5-fluoropyrimidine derivatives. For example, reacting 4-chloro-5-fluoropyrimidine with pyrrolidine under reflux in anhydrous THF or DMF, using a base like NaH or K₂CO₃ to deprotonate the amine . Yields can be optimized by controlling reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to pyrrolidine). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) is critical to isolate the product in >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>98% ideal) .

- NMR : Confirm substitution patterns: -NMR should show pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyrimidine H-6 (δ 8.5–8.7 ppm, singlet). -NMR typically registers the fluorine at δ -120 to -125 ppm .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 207.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., TRK or CDK families) using competitive binding assays (ATP concentration: 10 µM) . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations of 0.1–100 µM, with 5-fluorouracil as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use recombinant kinases (e.g., TRKA vs. TRKB) to confirm isoform specificity .

- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Adjust buffer pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .

- Example Data :

| Kinase | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| TRKA | 0.12 | Enzymatic | |

| CDK2 | 2.4 | SPR |

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Chemical Modification : Introduce hydrophilic groups (e.g., morpholine or PEG chains) at the pyrrolidine nitrogen without disrupting the pyrimidine core .

- Formulation : Use co-solvents (10% DMSO in saline) or liposomal encapsulation (size: 100–200 nm, PDI <0.2) to enhance plasma stability .

- Pharmacokinetics : Conduct bioavailability studies in rodents (IV vs. oral dosing) with LC-MS/MS quantification (LOQ: 1 ng/mL) .

Q. How can computational methods predict the regioselectivity of fluorination in pyrimidine derivatives?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for fluorination at C-4 vs. C-5 positions. Fluorine’s electronegativity stabilizes intermediates at C-5, favoring 5-fluoro products .

- Molecular docking (AutoDock Vina) to correlate electronic effects with binding affinity in kinase targets .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible effects for structurally similar compounds?

- Methodological Answer :

- Structural Variants : Compare substituents on the pyrrolidine ring (e.g., methyl vs. trifluoromethyl groups alter logP and membrane permeability) .

- Cell Line Variability : Test across multiple lines (e.g., p53-wildtype vs. mutant) to identify genetic dependencies .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/5 involvement) using LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.